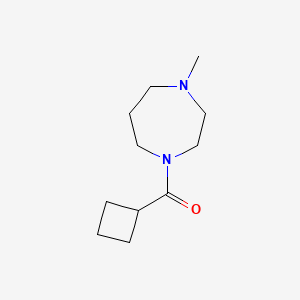
N-(4-fluoro-2-methylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-2-methylphenyl)butanamide, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound belongs to the indole-3-carboxamide family and has a similar structure to other synthetic cannabinoids such as JWH-018 and AM-2201. The purpose of
Mechanism of Action
N-(4-fluoro-2-methylphenyl)butanamide acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the central and peripheral nervous system. When these receptors are activated, they modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, leading to the psychoactive effects of cannabinoids. Additionally, N-(4-fluoro-2-methylphenyl)butanamide has been shown to inhibit the activity of FAAH, an enzyme that breaks down endocannabinoids, leading to increased levels of endocannabinoids in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluoro-2-methylphenyl)butanamide are similar to those of other synthetic cannabinoids. These effects include euphoria, relaxation, altered perception, and increased appetite. However, N-(4-fluoro-2-methylphenyl)butanamide has been shown to be more potent than other synthetic cannabinoids, leading to a higher risk of adverse effects such as anxiety, paranoia, and psychosis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-fluoro-2-methylphenyl)butanamide in lab experiments is its high potency, which allows for the study of the effects of synthetic cannabinoids at lower concentrations. However, one limitation is the lack of information on the long-term effects of this compound on the body, as well as its potential for abuse and addiction.
Future Directions
Future research on N-(4-fluoro-2-methylphenyl)butanamide should focus on its potential therapeutic applications, such as its use in the treatment of pain, anxiety, and other neurological disorders. Additionally, more research is needed to understand the long-term effects of this compound on the body, as well as its potential for abuse and addiction. Finally, the development of safer and more effective synthetic cannabinoids should be a priority for future research in this field.
Synthesis Methods
The synthesis of N-(4-fluoro-2-methylphenyl)butanamide involves the reaction of 4-fluoro-2-methylbenzoic acid and 1-pentanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)butanamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been shown to have high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. Research has also been conducted to investigate the potential therapeutic applications of N-(4-fluoro-2-methylphenyl)butanamide, such as its use in the treatment of pain, anxiety, and other neurological disorders.
properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-3-4-11(14)13-10-6-5-9(12)7-8(10)2/h5-7H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWFFUDGFLWYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-adamantyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7460425.png)
![2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7460453.png)
![N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7460461.png)
![N-[(2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7460463.png)



![N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7460491.png)
![N-[(2-fluorophenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7460493.png)

![N-[(2-fluorophenyl)methyl]oxolane-2-carboxamide](/img/structure/B7460499.png)


